N-(tert-butyl)-N-(4-methoxybenzyl)amine
Description
Contextualization of Tertiary Amines in Modern Synthetic Methodologies
Tertiary amines, characterized by a nitrogen atom bonded to three carbon-based groups, are ubiquitous and highly valuable compounds in synthetic chemistry. thieme-connect.comorgsyn.org Unlike primary and secondary amines, they lack a hydrogen atom on the nitrogen, which prevents them from acting as hydrogen bond donors and alters their physical properties, such as boiling points and solubility. dntb.gov.ua
Their chemical utility is diverse. The lone pair of electrons on the nitrogen atom confers nucleophilicity, allowing them to participate in a wide range of reactions, including alkylations and acylations. thieme-connect.com This reactivity makes them crucial intermediates in the synthesis of more complex amine-containing molecules. dntb.gov.ua Furthermore, many tertiary amines serve as important non-nucleophilic bases or as catalysts in organic reactions, facilitating transformations by activating substrates or stabilizing reactive intermediates. thieme-connect.comdntb.gov.ua Their prevalence is underscored by their presence in a vast number of pharmaceuticals, agrochemicals, and materials. Methodologies for their synthesis are extensive, with reductive amination of carbonyl compounds being one of the most fundamental and frequently used pathways. orgsyn.orgmasterorganicchemistry.comyoutube.comorganic-chemistry.org
Significance of the N-(tert-butyl)-N-(4-methoxybenzyl)amine Scaffold in Advanced Chemical Transformations
The specific structure of this compound is not accidental; it is a deliberate combination of two groups that impart distinct and advantageous properties. This scaffold serves as a key intermediate, particularly in syntheses requiring a sterically demanding, non-nucleophilic secondary amine that can be revealed later in a synthetic sequence.
The tert-butyl group is a large, bulky substituent known for creating significant steric hindrance. nih.govdntb.gov.uakisti.re.kr This bulk can direct the stereochemical outcome of reactions at adjacent centers and can shield the nitrogen's lone pair, diminishing its nucleophilicity while retaining its basicity. This property is crucial in reactions where the amine is intended to act as a base without engaging in unwanted side reactions as a nucleophile. kisti.re.kr
The 4-methoxybenzyl (PMB) group is a widely used protecting group for amines and alcohols in multi-step organic synthesis. researchgate.netlookchem.comresearchgate.net Its utility stems from its robustness under many reaction conditions (e.g., basic, reductive) while being susceptible to cleavage under specific, often mild, oxidative or acidic conditions. nih.govorganic-chemistry.org The methoxy (B1213986) substituent makes the benzyl (B1604629) group electron-rich, facilitating its removal via oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN), or through acid-catalyzed hydrolysis, often with trifluoroacetic acid (TFA). researchgate.netnih.govrsc.org
The combination in this compound provides a precursor to N-tert-butyl amines. After its incorporation into a more complex molecule, the PMB group can be selectively cleaved to unmask the N-H functionality of a bulky secondary amine. This strategy is particularly significant in the synthesis of complex heterocyclic systems or in organometallic chemistry where a hindered amine ligand is required. For instance, in dearomatizing cyclization reactions, such hindered amines can play a critical role in controlling stereoselectivity and reactivity pathways.
Two primary synthetic routes to this compound have been reported, demonstrating its accessibility for synthetic chemists. dntb.gov.ua
| Starting Materials | Reaction Type | Reported Yield | Reference |
|---|---|---|---|
| tert-butylamine (B42293) and p-methoxybenzyl chloride | Nucleophilic Substitution | 100% | dntb.gov.ua |
| N-(4-methoxybenzylidene)-2-methylpropan-2-amine | Imine Reduction | 98% | dntb.gov.ua |
Historical Perspectives and Evolution of Research Trajectories Pertaining to N-Substituted Benzylamines
Benzylamines have a long history in organic chemistry, serving as versatile precursors, intermediates, and final products. sigmaaldrich.com Initially, simple benzylamines were produced through methods like the reaction of benzyl chloride with ammonia (B1221849) or the reduction of benzonitrile. sigmaaldrich.com The development of reductive amination, particularly the Leuckart reaction first observed with benzaldehyde, provided a more direct route. sigmaaldrich.com
The evolution of multi-step synthesis, especially in the areas of natural product and pharmaceutical synthesis, necessitated greater control over the reactivity of amine functionalities. This led to the widespread use of N-substituted benzylamines, where the substituent could act as a protecting group. The benzyl group itself became a common protecting group, removable by hydrogenolysis.
The introduction of substituents onto the aromatic ring of the benzyl group marked a significant advancement. The development of the p-methoxybenzyl (PMB) protecting group by Yonemitsu and colleagues in the 1980s was a milestone. researchgate.net They recognized that the electron-donating methoxy group rendered the benzyl group susceptible to oxidative cleavage, providing an alternative to hydrogenation that was orthogonal to many other protecting groups. researchgate.net This expanded the strategic options available to synthetic chemists, allowing for more complex and selective manipulations of polyfunctional molecules. The pairing of the PMB group with other N-substituents, like the sterically imposing tert-butyl group, represents a further refinement in this trajectory, tailored for highly specific and demanding synthetic challenges.
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)13-9-10-5-7-11(14-4)8-6-10/h5-8,13H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTHGDULOMBYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359468 | |
| Record name | N-(tert-butyl)-N-(4-methoxybenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22675-83-8 | |
| Record name | N-(1,1-Dimethylethyl)-4-methoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22675-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-butyl)-N-(4-methoxybenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Routes and Methodologies for the Preparation of N Tert Butyl N 4 Methoxybenzyl Amine
Direct N-Alkylation Strategies for Amine Synthesis
Direct N-alkylation is a fundamental method for synthesizing amines. researchgate.net This approach is conceptually straightforward, involving the direct coupling of an amine with an alkylating agent. However, a significant challenge in the N-alkylation of primary amines is preventing overalkylation, where the desired secondary amine product reacts further to form a tertiary amine or even a quaternary ammonium (B1175870) salt. researchgate.net Achieving high chemoselectivity for mono-alkylation is therefore a key focus in optimizing these synthetic routes.
The synthesis can be achieved via a nucleophilic substitution reaction where tert-butylamine (B42293) acts as the nucleophile, attacking the electrophilic carbon of a 4-methoxybenzyl halide, such as 4-methoxybenzyl chloride. This reaction follows an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of tert-butylamine attacks the benzylic carbon, displacing the halide leaving group. The use of a base is typically required to neutralize the hydrohalic acid formed as a byproduct and to deprotonate the resulting ammonium salt, yielding the final secondary amine. The direct alkylation of secondary amines with alkyl halides is considered the most direct method for creating tertiary amines, but it is often plagued by the formation of quaternary ammonium salts. researchgate.net
To enhance the yield and chemoselectivity of the direct N-alkylation of primary amines, careful optimization of reaction conditions is crucial. researchgate.net A significant issue is the potential for dialkylation, which can be mitigated by controlling stoichiometry, reaction time, and temperature. The choice of base and solvent system is also critical. Studies have demonstrated that using cesium carbonate (Cs2CO3) as the base can effectively promote the direct and highly chemoselective mono-N-alkylation of primary amines with alkyl halides. researchgate.net This method often proceeds with high efficiency in the absence of any special catalyst or additive. researchgate.net The higher solubility and basicity of cesium bases compared to more common inorganic bases like potassium carbonate contribute to their effectiveness. researchgate.net
Table 1: Example Conditions for Direct N-Alkylation
| Alkyl Halide | Amine | Base | Solvent | Key Feature | Yield |
|---|---|---|---|---|---|
| 4-Methoxybenzyl Chloride | tert-Butylamine | Cesium Carbonate (Cs2CO3) | Acetonitrile or DMF | High chemoselectivity for mono-alkylation. researchgate.net | Up to 98% for similar N-alkylations. researchgate.net |
Reductive Amination Approaches
Reductive amination is a widely used and versatile method for amine synthesis, valued for its high tolerance of various functional groups and its ability to form primary, secondary, or tertiary amines. unimi.ityoutube.com The process involves two main steps: the initial reaction between a carbonyl compound (an aldehyde or ketone) and an amine to form an imine or iminium ion, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.comyoutube.com
In this pathway, 4-methoxybenzaldehyde (B44291) serves as the carbonyl precursor, which condenses with tert-butylamine. This reaction is typically catalyzed by a small amount of acid (pH ~5-6) and results in the formation of an N-(4-methoxybenzylidene)-tert-butylamine (an imine or Schiff base) intermediate, with the elimination of a water molecule. youtube.comyoutube.com This imine is then reduced in a subsequent step to yield the target N-(tert-butyl)-N-(4-methoxybenzyl)amine. youtube.com The entire sequence represents a reliable strategy for constructing the C-N bond while avoiding the overalkylation issues associated with direct alkylation methods. harvard.edu
The reduction of the imine intermediate can be accomplished using several methodologies, primarily catalytic hydrogenation or chemical reduction with hydride reagents. unimi.itsci-hub.se
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney nickel. sci-hub.se For the reductive amination of p-methoxybenzaldehyde, cobalt-containing composites have also been explored as a platinum-group-metal-free alternative, demonstrating high yield under H₂ pressure. donnu.edu.ua Catalytic hydrogenation is effective but may not be suitable for substrates containing other reducible functional groups, such as alkenes or alkynes. sci-hub.se
Table 2: Comparison of Reductive Amination Methodologies
| Methodology | Reducing Agent/Catalyst | Key Advantages | Potential Drawbacks |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Co-composites donnu.edu.ua | High efficiency, clean reaction. | Requires pressure equipment; may reduce other functional groups. sci-hub.se |
| Hydride Reduction (Two-Step) | Sodium Borohydride (B1222165) (NaBH₄) masterorganicchemistry.com | Does not require pressure equipment. | Can reduce the starting aldehyde; may require isolation of the imine. masterorganicchemistry.com |
| One-Pot Hydride Reduction | NaBH₃CN or NaBH(OAc)₃ harvard.eduyoutube.com | Operationally simple, high chemoselectivity, no intermediate isolation. unimi.ityoutube.com | NaBH₃CN is highly toxic. harvard.edu |
Alternative and Emerging Synthetic Pathways for N-Substituted Benzylamines
C-N Bond Formation via Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl or vinyl halides and pseudohalides, is a prominent example of this class of reactions. wikipedia.orglibretexts.org This methodology has been extensively developed to accommodate a wide range of substrates, including sterically hindered amines and electrophiles. organic-chemistry.org
The synthesis of this compound via a Buchwald-Hartwig-type reaction would typically involve the coupling of tert-butylamine with a 4-methoxybenzyl halide (e.g., bromide or chloride) or a related electrophile. The success of such a reaction is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent. For sterically demanding couplings, bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgnih.gov
In addition to palladium, copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, have re-emerged as a viable alternative. nih.gov While historically requiring harsh reaction conditions, modern copper-catalyzed systems, often employing specific ligands, can facilitate the coupling of sterically hindered partners under milder conditions. The development of novel ligands has been crucial in expanding the scope of copper-catalyzed aminations to include challenging substrates like ortho-substituted aryl iodides and bulky secondary amines. nih.gov
Table 1: Examples of Transition Metal-Catalyzed C-N Cross-Coupling Reactions for the Synthesis of Hindered Amines
| Catalyst/Ligand | Substrate 1 | Substrate 2 | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd₂(dba)₃ / XPhos | Aryl Bromide | Secondary Amine | t-BuONa | Toluene | 100 | 85-95 | nih.gov |
| [Pd(allyl)Cl]₂ / TrixiePhos | Bromobenzene | Carbazole | t-BuOLi | Toluene | 110 | 98 | nih.gov |
| CuI / Pyrrole-ol ligand | 2-Iodotoluene | 1-Methyl-3-phenylpiperazine | K₃PO₄ | DMSO | 90 | 86 | nih.gov |
| Pd(OAc)₂ / (rac)-BINAP | 4-Pentenylamine | Aryl Bromide | NaOtBu | Toluene | 100 | 70-80 | nih.gov |
This table presents representative examples of catalyst systems and conditions used for the synthesis of hindered amines via cross-coupling reactions. The specific substrates and conditions may vary for the synthesis of this compound.
Hydroamination Methods for Hindered Amine Synthesis
Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical approach to amine synthesis. acs.org The intermolecular hydroamination of alkenes, particularly with sterically hindered amines, is a challenging transformation that often requires a catalyst to proceed efficiently. nih.gov The synthesis of this compound via this route would conceptually involve the addition of tert-butylamine to a 4-methoxystyrene (B147599) derivative.
A key challenge in the hydroamination of styrenes is controlling the regioselectivity, with the potential for formation of either the linear (anti-Markovnikov) or branched (Markovnikov) product. For the synthesis of the target compound, anti-Markovnikov addition is desired. Various catalytic systems based on transition metals such as ruthenium, rhodium, palladium, and nickel have been developed to achieve high regioselectivity in hydroamination reactions. acs.orgresearchgate.netberkeley.eduresearchgate.net For instance, certain ruthenium-based catalysts have been shown to effectively catalyze the anti-Markovnikov hydroamination of styrenes with secondary amines. berkeley.edu Mechanistic studies suggest that these reactions can proceed through the nucleophilic attack of the amine on a ruthenium η⁶-styrene complex. berkeley.edu
Recent advancements have also explored photoredox catalysis for intermolecular anti-Markovnikov hydroamination, providing a mild and efficient method for the synthesis of complex amines. nih.gov These reactions often proceed via an aminium radical cation intermediate, generated through electron transfer from the amine to an excited-state photocatalyst. nih.gov
Table 2: Catalytic Systems for the Hydroamination of Styrenes
| Catalyst System | Substrate | Amine | Regioselectivity | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Ru(COD)(2-methylallyl)₂ / DPPP / TfOH | Styrene | Morpholine | anti-Markovnikov | Toluene | 25 | 95 | berkeley.edu |
| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ / Light | 1-Octene | Piperidine | anti-Markovnikov | CH₃CN | 23 | 91 | nih.gov |
| Pd(OAc)₂ / NHC ligand | Styrene | Aniline (B41778) | anti-Markovnikov | Ionic Liquid | 160 | >90 | researchgate.net |
| Cp₂TiCl₂ / i-PrMgCl | Styrene | O-benzoylhydroxylamine | Branched | THF | 25 | 80-95 | rsc.org |
This table showcases various catalytic approaches for the hydroamination of styrenes, highlighting the diversity of metals and conditions that can influence the reaction's outcome. The choice of catalyst is crucial for achieving the desired regioselectivity.
Sustainable and Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org In the context of synthesizing this compound, several green strategies can be considered.
One approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations. iith.ac.in Enzymes can offer high selectivity and operate under mild conditions, often in aqueous environments. For the synthesis of benzylamines, transaminases and other enzymes have been utilized in multi-enzyme cascades to convert renewable feedstocks like L-phenylalanine into benzylamine (B48309). researchgate.netnih.gov While direct enzymatic synthesis of a sterically hindered secondary amine like the target compound may be challenging, engineered enzymes could potentially be developed for such transformations. nih.govnih.gov
The choice of solvent is another critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. mdpi.com The development and use of greener solvents, such as water, supercritical fluids (like CO₂), or deep eutectic solvents (DESs), can significantly reduce the environmental impact of a synthesis. mdpi.comchemistryviews.org For instance, some amination reactions have been successfully carried out in deep eutectic solvents, which are biodegradable and have low volatility. mdpi.com
Furthermore, the concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in green chemistry. numberanalytics.com Synthetic routes with high atom economy, such as addition reactions like hydroamination, are inherently greener than substitution or elimination reactions that generate stoichiometric byproducts. rsc.org Evaluating different synthetic pathways for this compound using green chemistry metrics can help identify the most sustainable approach. walisongo.ac.id For example, a catalytic approach that minimizes waste and uses renewable starting materials, such as those derived from lignin, would be highly desirable from a green chemistry perspective. cas.cnresearchgate.net
Reactivity Profiles and Chemical Transformations Involving N Tert Butyl N 4 Methoxybenzyl Amine
Reactions at the Tertiary Amine Nitrogen Center
The nitrogen atom in N-(tert-butyl)-N-(4-methoxybenzyl)amine, being a tertiary amine, possesses a lone pair of electrons, which is the primary site of its reactivity as a nucleophile and a base. However, the presence of a bulky tert-butyl group introduces significant steric hindrance, which can modulate its reactivity compared to less hindered tertiary amines. masterorganicchemistry.com
Tertiary amines can react with alkyl halides in a process known as the Menshutkin reaction to form quaternary ammonium (B1175870) salts. wikipedia.org In this SN2 reaction, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. wikipedia.org For this compound, this reaction would yield a quaternary ammonium salt.
The general reaction is as follows:
this compound + R-X → [N-(tert-butyl)-N-(4-methoxybenzyl)-N-alkyl]⁺X⁻
Where R-X is an alkyl halide. The reaction is typically performed in polar solvents, and the reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. wikipedia.org Due to steric hindrance from the tert-butyl group, the rate of this reaction may be slower compared to less bulky tertiary amines. wikipedia.org The formation of these salts is a common strategy in organic synthesis and for the creation of compounds with specific biological activities. nih.gov
Table 1: General Conditions for Menshutkin Reaction
| Parameter | Condition | Rationale |
|---|---|---|
| Reactants | Tertiary amine, Alkyl halide | The amine acts as the nucleophile and the alkyl halide as the electrophile. wikipedia.org |
| Solvent | Polar solvents (e.g., alcohols) | Stabilizes the transition state and the resulting salt product. wikipedia.org |
| Temperature | Varies (room temp. to reflux) | Depends on the reactivity of the specific amine and alkyl halide. |
| Leaving Group | I⁻ > Br⁻ > Cl⁻ | Iodide is the best leaving group, leading to faster reactions. wikipedia.org |
The nitrogen center of tertiary amines can undergo oxidation. A common transformation is the formation of an N-oxide upon treatment with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA). However, the C–N bonds of benzylamines are susceptible to oxidative cleavage. mdpi.comnih.gov Recent developments have shown that electrochemical methods can selectively cleave the benzylic C–N bond under metal-free conditions. mdpi.comresearchgate.net This process typically converts the amine into a secondary amine and an aldehyde or ketone. nih.gov For this compound, this would likely yield tert-butylamine (B42293) and 4-methoxybenzaldehyde (B44291). mdpi.com
Oxoammonium salt-catalyzed oxidations have also been developed for the oxidation of N-substituted amines. chemrxiv.org These reactions proceed via a hydride transfer mechanism, where the oxoammonium ion acts as a potent hydride acceptor from the α-C–H bond. chemrxiv.orgorganic-chemistry.org
With its available lone pair, the nitrogen atom acts as a Lewis base, capable of donating its electrons to a Lewis acid. It can also participate in acid-base equilibria by accepting a proton. However, the significant steric hindrance from the tert-butyl group greatly diminishes its nucleophilicity. masterorganicchemistry.com While basicity is less affected by steric bulk, nucleophilicity, which involves attacking larger electrophilic centers, is highly sensitive to it. masterorganicchemistry.com Studies have shown that a tert-butyl group can reduce the nucleophilicity of an amine by a factor of about 1000 compared to a less hindered primary amine. masterorganicchemistry.com Therefore, this compound is expected to be a weak nucleophile but a reasonably effective, sterically hindered, non-nucleophilic base.
Transformations Involving the 4-Methoxybenzyl Moiety
The 4-methoxybenzyl (PMB) group is a well-known protecting group in organic synthesis, particularly for alcohols and amines, due to its relative stability and the specific conditions under which it can be removed. total-synthesis.comfiveable.me
The primary method for cleaving a PMB group from a nitrogen atom is through oxidative cleavage. The electron-donating methoxy (B1213986) group on the benzene (B151609) ring makes the benzyl (B1604629) group susceptible to oxidation. total-synthesis.comchem-station.com
Common reagents for this deprotection include:
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ): This is the most common reagent for PMB deprotection. The reaction proceeds through a single electron transfer (SET) mechanism, forming a charge-transfer complex. total-synthesis.comchem-station.com The electron-rich PMB group is oxidized, leading to the formation of a carbocation that is subsequently hydrolyzed to release the free amine and 4-methoxybenzaldehyde. chem-station.com
Cerium(IV) ammonium nitrate (B79036) (CAN): This is another powerful oxidizing agent used for PMB cleavage. psu.edu
Trifluoroacetic acid (TFA): Strong acids like TFA can also be used to cleave the PMB group. commonorganicchemistry.comresearchgate.net This method is often used when oxidative conditions are not suitable for other functional groups in the molecule. nih.govresearchgate.net
Table 2: Common Reagents for PMB Deprotection of Amines
| Reagent | Conditions | Mechanism | Selectivity |
|---|---|---|---|
| DDQ | CH₂Cl₂/H₂O, rt | Oxidative (SET) | High for PMB over benzyl groups. total-synthesis.comchem-station.com |
| CAN | MeCN/H₂O, 0°C to rt | Oxidative | Strong oxidant, may affect other sensitive groups. psu.edu |
| TFA | CH₂Cl₂, rt | Acid-mediated cleavage | Can cleave other acid-sensitive groups like Boc. commonorganicchemistry.comnih.gov |
| POCl₃ | Dichloroethane, rt | Acid-mediated | Effective for PMB ethers and esters, regenerates PMB-Cl. psu.edu |
The benzene ring of the 4-methoxybenzyl group is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group. ucla.educhegg.com The methoxy group is a strong activating group and an ortho, para-director. ucla.eduyoutube.com The aminoalkyl substituent is also an activating, ortho, para-directing group. Since the para position is occupied by the methoxy group, and the other para position relative to the aminoalkyl group is also taken, electrophilic attack will be directed to the positions ortho to the highly activating methoxy group.
The general mechanism for EAS involves the attack of the aromatic π-system on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org
Potential EAS reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group. libretexts.org
Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃, or Cl₂ with AlCl₃, to introduce a halogen atom. ucla.edu
Friedel-Crafts Alkylation/Acylation: Introducing an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst. ucla.edu
Given the directing effects of the substituents, the major products would be expected to have the new electrophile at the position(s) ortho to the methoxy group.
Side-Chain Modifications and Functionalization Adjacent to the Aromatic System
The 4-methoxybenzyl (PMB) group within this compound is not merely a passive protecting group; its electron-rich aromatic ring is a prime site for electrophilic substitution and directed metallation reactions. Functionalization of the aromatic ring, particularly at the positions ortho to the methoxy group, can introduce additional complexity and functionality to the molecule.
While specific literature detailing the ortho-functionalization of this compound is not extensively documented, the reactivity can be inferred from studies on related N-benzyl and N-p-methoxybenzyl systems. The primary strategy for such modifications involves directed ortho-metallation (DoM). In this approach, the heteroatom (nitrogen of the amine) coordinates to a strong base, typically an organolithium reagent, directing deprotonation to a nearby ortho position on the aromatic ring.
For related N-arylalkylamines, directing groups such as amides or carbamates are often employed to facilitate efficient and regioselective C-H activation. researchgate.netnih.gov For instance, Ir(III)-catalyzed ortho-alkynylation has been successfully demonstrated on arylalkylamines protected with a carboxybenzyl (Cbz) group. nih.gov Similarly, ortho-lithiation of N-pivaloylanilines is a well-established method for functionalizing the aromatic ring adjacent to the amine functionality. acs.org
In the case of this compound, the nitrogen atom, in concert with the activating para-methoxy group, could potentially direct lithiation to the C-3 and C-5 positions of the benzyl ring. The bulky tert-butyl group might influence the stereochemistry and rate of this process. Following metallation, the resulting organometallic intermediate could be quenched with a variety of electrophiles to install new substituents.
Potential Electrophiles for Quenching:
Halogens: Introduction of bromine or iodine.
Carbonyls: Reaction with aldehydes or ketones to form alcohols.
Carbon dioxide: Carboxylation to yield a benzoic acid derivative.
Silyl (B83357) halides: Introduction of a silyl group.
It is important to note that the p-methoxybenzyl group is also a standard protecting group for amines, removable under oxidative or strongly acidic conditions. clockss.orgnrochemistry.com This dual role as both a protecting group and a handle for aromatic functionalization underscores its utility in synthetic chemistry.
Integration of this compound into Complex Reaction Sequences
The unique structural combination of a secondary amine flanked by a bulky tert-butyl group and a p-methoxybenzyl group allows this compound and its constituent fragments to be valuable components in the construction of complex molecular architectures through sophisticated reaction sequences.
Cascade Reactions and Tandem Processes Utilizing the Amine Scaffold
Cascade or tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, represent an efficient strategy in modern organic synthesis. While direct examples employing this compound in complex cascade reactions are not prominent in the literature, its structural motifs are involved in tandem processes such as one-pot reductive aminations.
A relevant example is the one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.com This process involves the initial solvent-free condensation of a primary amine (3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine) with p-methoxybenzaldehyde to form an intermediate N-(5-pyrazolyl)imine. mdpi.com This is followed by an in-situ reduction with sodium borohydride (B1222165), constituting a tandem condensation/reduction sequence. mdpi.com This methodology highlights the utility of the p-methoxybenzyl group introduced from the aldehyde and the amine component in a streamlined synthetic operation. mdpi.com
| Starting Material 1 | Starting Material 2 | Key Steps | Reducing Agent | Product | Yield |
|---|---|---|---|---|---|
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde | 1. Solvent-free condensation (120 °C, 2h) 2. In-situ reduction | Sodium borohydride (NaBH4) in Methanol | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Good |
This type of tandem process avoids the need to isolate and purify the intermediate imine, saving time and resources. mdpi.com
Multicomponent Reactions Employing the Amine as a Constituent
Multicomponent reactions (MCRs) are powerful tools for building molecular complexity, as they combine three or more starting materials in a single operation to form a product that contains portions of all the initial reactants. The structural components of this compound—namely, a secondary amine, a tert-butyl group, and a p-methoxyphenyl moiety—are frequently utilized in various MCRs.
A pertinent example is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction (GBB-3CR). Research has demonstrated the synthesis of a library of imidazo[1,2-a]pyrazine-3,8-diamines using this reaction. rug.nl In one specific instance, the reaction combines 2,3-diaminopyrazine, an aldehyde, and an isocyanide. rug.nl The use of p-anisaldehyde (4-methoxybenzaldehyde) and tert-butyl isocyanide as components leads to the formation of N3-(tert-butyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazine-3,8-diamine, a molecule that incorporates the key structural features of the amine . rug.nl
| Amine Component | Aldehyde Component | Isocyanide Component | Catalyst | Product | Yield |
|---|---|---|---|---|---|
| 2,3-Diaminopyrazine | p-Anisaldehyde | tert-Butyl isocyanide | Sc(OTf)3 | N3-(tert-butyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazine-3,8-diamine | 96% |
This reaction proceeds under mild conditions and demonstrates high efficiency, showcasing how the amine's constituent parts can be assembled in a convergent manner to rapidly generate complex, drug-like scaffolds. rug.nl The electron-donating nature of the methoxy group on the aldehyde was noted to be favorable for the reaction. rug.nl
Mechanistic Investigations and Computational Studies of N Tert Butyl N 4 Methoxybenzyl Amine Reactivity
Elucidation of Reaction Mechanisms via Kinetic and Thermodynamic Analyses
Kinetic and thermodynamic studies are fundamental to unraveling the step-by-step sequence of events in a chemical reaction involving N-(tert-butyl)-N-(4-methoxybenzyl)amine.
The kinetics of amination reactions involving this compound are critical for understanding reaction mechanisms. For instance, in reactions like the N-tert-butoxycarbonylation of amines, the rate-limiting step is often the nucleophilic attack of the amine. mdpi.comnih.gov The reaction of 4-methoxybenzoyl chloride with tert-butylamine (B42293), a related process, has been shown to follow second-order kinetics, with the rate being dependent on the concentrations of both the acid chloride and the amine.
Activation energy profiling provides a quantitative measure of the energy barrier that must be overcome for a reaction to proceed. For the N-tert-butoxycarbonylation of aniline (B41778), a model amination reaction, the energy barrier for the rate-limiting nucleophilic attack has been calculated to be 24.28 kcal/mol. mdpi.com This value is crucial for predicting reaction rates and optimizing reaction conditions.
Table 1: Kinetic and Thermodynamic Data for Related Amination Reactions
| Reaction | Rate Law | Activation Energy (Ea) | Reference |
| N-tert-butoxycarbonylation of aniline | Dependent on amine and Boc-anhydride | 24.28 kcal/mol | mdpi.com |
| Reaction of 4-methoxybenzoyl chloride with tert-butylamine | Second-order | Not explicitly stated |
This table is interactive. Click on the headers to sort the data.
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. nih.govresearchgate.netscripps.edu While specific studies on this compound using this technique are not prevalent in the searched literature, the principles are broadly applicable. For example, using ¹⁵N-labeled amines allows for the direct observation of the nitrogen atom's pathway, confirming whether it is incorporated into the final product and revealing any intermediate species or rearrangement processes. nih.govresearchgate.net This method is particularly valuable in complex reactions where multiple pathways are conceivable. In the context of amination reactions, ¹⁵N labeling can definitively establish the source of the nitrogen in the product, providing clear evidence for the proposed mechanism. nih.gov
Theoretical Chemistry Approaches to Structure-Reactivity Relationships
Computational chemistry offers a powerful lens through which to examine the intricate relationship between the structure of this compound and its reactivity.
Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure and reactivity of molecules. DFT calculations can map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. This allows for the exploration of various possible reaction mechanisms and the identification of the most probable route. For related aniline derivatives, DFT studies have shown that the highest occupied molecular orbital (HOMO) is primarily located on the nitrogen atom and the aromatic ring, which explains the nucleophilic character of the nitrogen. This type of analysis is directly applicable to understanding the reactivity of the amine functionality in this compound.
Ab initio methods are a class of computational chemistry techniques that are based on first principles, without the use of empirical parameters. arkat-usa.orgaps.orgarxiv.orgaps.orgsci-hub.seutah.eduarxiv.org These methods provide a highly accurate description of the electronic structure of molecules and are invaluable for analyzing transition states. sci-hub.senih.gov For reactions involving amines, ab initio calculations can precisely determine the geometry and energy of the transition state, which is the highest point on the reaction pathway. arkat-usa.org For instance, in the reaction of thiiranes with amines, ab initio Hartree-Fock calculations have been used to characterize transition state geometries and determine relative reaction rates. arkat-usa.org Such studies have revealed that for tert-butylamine, only one transition state corresponding to an anti-orientation was found, highlighting the significant role of nonbonding interactions in the transition state. arkat-usa.org
The conformation of a molecule, or the spatial arrangement of its atoms, can significantly impact its reactivity. The bulky tert-butyl group in this compound introduces considerable steric hindrance. libretexts.org This steric bulk can impede the approach of reactants to the nitrogen atom, influencing the rate and outcome of chemical reactions. libretexts.org Conformational analysis, often performed using computational methods, helps to identify the most stable conformations of the molecule and to understand how the steric hindrance of the tert-butyl group affects its ability to participate in reactions. upenn.edu For example, in nucleophilic substitution reactions, a tert-butyl group can significantly hinder the backside attack of a nucleophile. libretexts.org This effect is crucial in determining the feasibility and mechanism of reactions involving this compound.
Table 2: Summary of Computational Methods and their Applications
| Computational Method | Application | Key Findings for Related Systems | Reference |
| Density Functional Theory (DFT) | Reaction path exploration, electronic structure | HOMO localization on nitrogen and aromatic ring in anilines | |
| Ab Initio Hartree-Fock | Transition state analysis | Importance of nonbonding interactions in the transition state of amine reactions | arkat-usa.org |
| Conformational Analysis | Steric hindrance effects | Significant steric hindrance from the tert-butyl group can block reaction pathways | libretexts.org |
This table is interactive. Click on the headers to sort the data.
Intermediate Characterization and Reaction Pathway Validation
The formation of this compound through the reductive amination of 4-methoxybenzaldehyde (B44291) and tert-butylamine proceeds through a well-established reaction pathway involving key intermediates. While specific detailed mechanistic studies exclusively focused on this particular amine are not extensively documented in publicly available literature, the general mechanism of reductive amination is thoroughly understood and can be applied to this reaction. wikipedia.orgstudylib.net The validation of this pathway relies on the characterization of transient species and the application of computational models to similar systems.
The reaction initiates with the nucleophilic attack of the primary amine, tert-butylamine, on the carbonyl carbon of 4-methoxybenzaldehyde. chemistrysteps.com This initial step leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. libretexts.orgnih.gov This intermediate is typically unstable and exists in equilibrium with the starting materials.
Under mildly acidic conditions, which are often employed to catalyze the reaction, the hydroxyl group of the hemiaminal is protonated. chemistrysteps.commasterorganicchemistry.com This protonation event transforms the hydroxyl group into a good leaving group (water). Subsequently, the lone pair of electrons on the nitrogen atom facilitates the expulsion of the water molecule, leading to the formation of a resonance-stabilized iminium cation. chemistrysteps.comlibretexts.org The equilibrium between the carbonyl compound and the imine can be shifted towards the product by removing the water formed during the reaction. wikipedia.org
The presence and identity of such intermediates in similar reductive amination reactions have been confirmed using techniques like mass spectrometry. For instance, high-throughput screening of reductive amination reactions using Desorption Electrospray Ionization (DESI) Mass Spectrometry has allowed for the direct observation of imine intermediates in the reaction mixture.
The final step of the synthesis is the reduction of the imine or iminium ion intermediate. youtube.com This is achieved through the addition of a reducing agent. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com These reagents selectively reduce the imine C=N double bond to a C-N single bond, yielding the final secondary amine product, this compound. masterorganicchemistry.comresearchgate.net The selectivity of the reducing agent is crucial, as it must preferentially reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com
Computational studies on analogous reductive amination systems using Density Functional Theory (DFT) have provided further validation for this proposed reaction pathway. acs.org These studies help to elucidate the energy barriers for each step of the reaction, confirming the favorability of imine formation and subsequent reduction. While a specific computational study for this compound is not available, the general principles derived from these theoretical investigations support the established mechanism. acs.orgnih.gov
Table of Reaction Intermediates and Key Species
| Species Name | General Structure | Role in Reaction Pathway |
| 4-Methoxybenzaldehyde | Ar-CHO | Starting Material (Electrophile) |
| tert-Butylamine | R-NH₂ | Starting Material (Nucleophile) |
| Hemiaminal (Carbinolamine) | Ar-CH(OH)-NH-R | Initial adduct intermediate |
| Iminium Cation | [Ar-CH=NH-R]⁺ | Key electrophilic intermediate |
| Imine | Ar-CH=N-R | Intermediate prior to reduction |
| This compound | Ar-CH₂-NH-R | Final Product |
Where Ar = 4-methoxyphenyl (B3050149) and R = tert-butyl
Applications of N Tert Butyl N 4 Methoxybenzyl Amine in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate and Building Block
The strategic combination of steric and electronic properties in N-(tert-butyl)-N-(4-methoxybenzyl)amine renders it a highly versatile building block for the construction of complex nitrogen-containing molecules.
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. scilit.comnih.gov The synthesis of these ring systems often relies on the use of carefully chosen amine precursors. beilstein-journals.orgresearchgate.net this compound can serve as a valuable starting material in the construction of various heterocyclic frameworks. For instance, the secondary amine functionality can participate in cyclization reactions to form saturated heterocycles like pyrrolidines and piperidines.
The general strategy involves the alkylation of the nitrogen atom with a substrate containing a suitable leaving group and a second functional group that can undergo a subsequent ring-closing reaction. The presence of the tert-butyl and PMB groups can influence the stereochemical outcome of these cyclizations, offering a degree of control in the synthesis of chiral heterocycles. While specific examples directly employing this compound as a precursor for heterocycles are not extensively documented in the provided search results, the principles of using secondary amines for this purpose are well-established. beilstein-journals.orgresearchgate.net
A generalized scheme for this application is presented below:
Table 1: Generalized Scheme for Heterocycle Synthesis
| Step | Description |
| Alkylation | The nitrogen atom of this compound is alkylated with a bifunctional substrate (R-X). |
| Cyclization | An intramolecular reaction, often promoted by a base or a catalyst, leads to the formation of the heterocyclic ring. |
The synthesis of sterically hindered amines is a significant challenge in organic chemistry. These motifs are present in various biologically active molecules and can impart unique properties, such as increased stability and resistance to metabolism. The bulky tert-butyl group of this compound makes it an ideal precursor for introducing a hindered amine functionality into a target molecule.
The direct attachment of a tert-butylamino group can be difficult due to steric hindrance. By using this compound, the initial coupling reaction benefits from the more reactive secondary amine. Subsequently, the 4-methoxybenzyl group can be removed, revealing the desired hindered primary or secondary amine. This two-step approach allows for the construction of complex molecules that would be otherwise difficult to access. For example, in the synthesis of certain enzyme inhibitors or molecular probes, the presence of a bulky tert-butyl group near the active site can enhance binding affinity and selectivity.
Future Research Directions and Emerging Paradigms for N Tert Butyl N 4 Methoxybenzyl Amine
Exploration of Unconventional Reactivity and Novel Transformations
Future research is anticipated to delve into the unconventional reactivity of N-(tert-butyl)-N-(4-methoxybenzyl)amine, moving beyond its basic nucleophilic character. The steric hindrance imposed by the tert-butyl group, which typically passivates the nitrogen atom, can be exploited to direct reactions to other parts of the molecule or to enable unique transformations under specific catalytic conditions.
Key areas of exploration include:
C–N Bond Activation: Traditionally, the C–N bond in amines is robust. However, recent advances in transition-metal catalysis have enabled the activation of these inert bonds. acs.orgnih.govnih.gov Future studies could target the selective cleavage of either the N-tert-butyl or the N-benzyl C–N bond of the title compound. This would provide a novel synthetic strategy for creating complex amines and other nitrogen-containing molecules that are otherwise difficult to access. acs.orgnih.gov Such methodologies could be employed in late-stage functionalization, where the amine acts as a removable directing group.
Photocatalytic Reactions: The use of visible light to drive chemical reactions offers a green and powerful tool for synthesis. acs.org The aromatic methoxybenzyl group is a chromophore that can be targeted in photocatalytic processes. Research into the photocatalytic oxidation or coupling reactions of this compound could lead to new, selective methods for forming C-C or C-heteroatom bonds. nih.govresearchgate.net For instance, photocatalytic oxidation of the benzyl (B1604629) alcohol precursor is a known route to the corresponding aldehyde, suggesting that the benzyl group in the amine could be susceptible to similar oxidative transformations. researchgate.netresearchgate.net
Directed C–H Functionalization: The amine or methoxy (B1213986) group could serve as a directing group for the selective functionalization of C–H bonds on the aromatic ring. While many C-H activation strategies require a directing group, developing protocols where the inherent functionality of the substrate can be used would be highly atom-economical. researchgate.net Synergistic catalysis, combining single electron transfer (SET) and hydrogen atom transfer (HAT), has shown promise in controlling the regioselectivity of C-H arylation in benzylamines. researchgate.net
Development of Sustainable and Efficient Synthetic Methodologies
A significant future direction lies in developing greener and more efficient methods for synthesizing this compound and its derivatives. eurjchem.com This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency, aligning with the principles of green chemistry. mdpi.com
Future research in this area will likely focus on:
Catalytic Reductive Amination: Moving away from stoichiometric reducing agents like sodium borohydride (B1222165), research will focus on catalytic reductive amination using molecular hydrogen or other green reductants. sigmaaldrich.com Heterogeneous catalysts, particularly those based on non-precious metals like nickel, are being explored for the direct amination of alcohols, which could provide a more sustainable route from 4-methoxybenzyl alcohol and tert-butylamine (B42293). researchgate.net
Solvent-Free and Aqueous Synthesis: Performing reactions in water or without any solvent significantly reduces environmental impact. bldpharm.com One-pot, solvent-free condensation/reduction sequences have been reported for similar structures, offering a promising avenue for the synthesis of the title compound. researchgate.netchemicalbook.com
Metric-Based Process Optimization: The application of green chemistry metrics, such as Atom Economy (AE), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME), will be crucial for quantitatively evaluating and comparing different synthetic routes. mdpi.com This data-driven approach allows for the identification of the most sustainable and economically viable processes for industrial-scale production.
| Synthetic Route | Atom Economy (%) | Reaction Mass Efficiency (%) | Process Mass Intensity (PMI) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Acid Chloride Route | ~55 | ~43 | ~120 | High reactivity, reliable | Uses hazardous reagents (e.g., oxalyl chloride), generates corrosive waste mdpi.com |
| Coupling Reagent (HATU) | ~35 | ~28 | ~150 | Mild conditions, high yield | Poor atom economy, expensive reagents, complex workup mdpi.com |
| Catalytic Condensation (Boric Acid) | ~92 | ~85 | ~89 | High atom economy, water as byproduct, catalyst use mdpi.com | Requires prolonged heating/reflux times mdpi.com |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing is a major paradigm shift in the chemical industry, offering enhanced safety, efficiency, and scalability. nih.gov this compound is an ideal candidate for production and use within these modern platforms.
Continuous Flow Synthesis: The synthesis of secondary amines has been successfully demonstrated in continuous flow reactors. epstem.netnih.govrasayanjournal.co.in These systems allow for precise control over reaction parameters like temperature and residence time, which is particularly beneficial for managing exothermic reactions and improving selectivity. nih.gov A flow process for synthesizing the title compound, potentially combining the synthesis of a mesylate precursor with the subsequent amination in an integrated line, could significantly improve production efficiency and safety. nih.govrasayanjournal.co.in The use of packed-bed reactors with immobilized catalysts or reagents further enhances the sustainability and ease of operation in flow systems. epstem.net
Automated Synthesis Platforms: Automated systems that combine robotics with software for planning and execution are revolutionizing chemical synthesis. researchgate.netmdpi.comnih.gov These platforms can perform multi-step syntheses, reaction optimization, and purification with minimal human intervention. researchgate.netresearchgate.net The synthesis of derivatives of this compound could be accelerated by using automated platforms equipped with pre-filled reagent cartridges for reactions like reductive amination or amide coupling. researchgate.net This high-throughput capability is invaluable for rapidly generating libraries of new molecules for screening in drug discovery and materials science. researchgate.net
Theoretical Predictions for Unexplored Applications and Derivatization Strategies
Computational chemistry and theoretical modeling are becoming indispensable tools for predicting molecular properties and guiding experimental design. Density Functional Theory (DFT) studies can provide profound insights into the electronic structure, reactivity, and potential applications of this compound. sigmaaldrich.commdpi.com
Reactivity and Mechanistic Insights: DFT calculations can be used to determine the molecular geometry, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP) of the title amine. nih.govmdpi.com This information helps to predict the most likely sites for electrophilic or nucleophilic attack and to understand reaction mechanisms. mdpi.com For instance, DFT studies on related N-tert-butylbenzamides have shown how the steric bulk of the tert-butyl group influences nucleophilic attack. Similar studies on the title amine could elucidate the subtle interplay between steric and electronic effects, guiding the design of novel catalytic transformations.
Predicting Properties of Derivatives: Before undertaking extensive synthetic work, theoretical models can predict the properties of hypothetical derivatives. By computationally modifying the scaffold—for example, by adding substituents to the aromatic ring or altering the alkyl groups on the nitrogen—researchers can screen for molecules with desired electronic, optical, or binding properties.
Guiding Supramolecular and Materials Design: Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify intermolecular interactions, such as hydrogen bonds and C-H···π interactions, which govern how molecules pack in the solid state. sigmaaldrich.comnih.govmdpi.com This is crucial for designing crystalline materials or understanding the binding of the molecule to a biological target. mdpi.com
| Parameter | Typical Computational Method | Information Gained | Potential Application for this compound |
|---|---|---|---|
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311G) | Provides bond lengths, bond angles, and dihedral angles of the lowest energy conformation. mdpi.com | Understand steric hindrance and conformational preferences. |
| HOMO-LUMO Energy Gap | DFT, TD-DFT | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. sigmaaldrich.com | Predict reactivity in redox or photocatalytic reactions. |
| Molecular Electrostatic Potential (MEP) | DFT | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com | Identify sites for C-H activation, halogen bonding, or hydrogen bonding. |
| Hirshfeld Surface Analysis | Crystal Structure Data + Software | Visualizes and quantifies intermolecular interactions within a crystal. sigmaaldrich.commdpi.com | Design of co-crystals, polymers, or understanding receptor binding. |
Design of Advanced Materials and Functional Molecules Incorporating the Amine Scaffold
The this compound scaffold is a valuable building block for the construction of advanced materials and functional molecules. Its structural features can impart desirable properties such as controlled reactivity, specific binding capabilities, and tailored physical characteristics.
Functional Polymers: Amine-functional polymers are a critical class of materials used in coatings, adhesives, and biomedical applications due to their reactivity and ability to interact with various substrates. The this compound moiety could be incorporated as a pendant group on a polymer backbone. The bulky tert-butyl group could influence the polymer's morphology and thermal properties, while the methoxybenzyl group offers a site for further chemical modification or tuning of electronic properties. Vanillin, a related structure, has been used to create functional monomers for temperature-responsive polymers, suggesting a similar potential for derivatives of the title amine.
Supramolecular Assemblies: The amine can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking and C-H···π interactions. These non-covalent interactions are the basis of supramolecular chemistry and can be used to construct well-ordered, multi-component assemblies like co-crystals or gels.
Bioactive Molecules and Ligands: The benzylamine (B48309) scaffold is present in many biologically active compounds. researchgate.net Derivatives of this compound could be synthesized and screened for various biological activities. Furthermore, the nitrogen atom can coordinate to metal centers, making the amine a potential ligand for transition metal catalysts. The specific steric and electronic environment provided by the tert-butyl and methoxybenzyl groups could lead to catalysts with unique selectivity and reactivity.
Q & A
Q. What are the established synthetic methodologies for preparing N-(tert-butyl)-N-(4-methoxybenzyl)amine in academic laboratories?
- Methodological Answer : Two primary synthetic routes are employed:
- Reductive amination : React 4-methoxybenzaldehyde with tert-butylamine to form an imine intermediate, followed by reduction with NaBH₄ in methanol under reflux. This method achieves high yields (~96%) and avoids dialkylation byproducts .
- Nucleophilic substitution : Use tert-butylamine with a 4-methoxybenzyl halide (e.g., bromide) under basic conditions (e.g., K₂CO₃ in acetone). Control stoichiometry to minimize dialkylation, and purify via silica gel chromatography (40–60% EtOAc/hexane) .
Purification typically involves acid-base extraction (pH 9–10) or column chromatography .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H NMR : Identify benzylic CH₂ protons (δ 3.7–4.3 ppm) and tert-butyl singlet (δ 1.1–1.3 ppm). Methoxy groups appear as sharp singlets (δ ~3.8 ppm) .
- ¹³C NMR : Confirm methoxy carbon (δ 55–56 ppm) and quaternary t-Bu carbon (δ 28–30 ppm) .
- HRMS : Validate molecular weight (calc. for C₁₃H₂₁NO: 207.1623) .
- IR : Absence of N-H stretches (3300–3500 cm⁻¹) confirms tertiary amine formation .
Q. What purification challenges arise in synthesizing this compound, and how are they resolved?
- Methodological Answer : Challenges include:
- Residual solvents : Remove via high-vacuum distillation (<0.1 mbar) or azeotropic drying with toluene .
- Hydroscopicity : Store under inert gas (N₂/Ar) with 3Å molecular sieves .
- Byproduct separation : Use acid-base extraction (10% HCl wash) to isolate the amine from neutral impurities .
Advanced Research Questions
Q. How can competing N- vs. O-alkylation be controlled during the synthesis of this compound?
- Methodological Answer : Strategies to favor N-alkylation:
- Steric hindrance : Use bulky electrophiles (e.g., 4-methoxybenzyl bromide) to disfavor O-attack .
- Solvent effects : Aprotic polar solvents (e.g., DMF) stabilize transition states favoring N-alkylation .
- Temperature control : Conduct reactions at 0°C to slow O-alkylation kinetics .
Monitor reaction progress via TLC (Rf ~0.4 in 30% EtOAc/hexane) .
Q. How do steric effects influence the reactivity of this compound in further derivatization?
- Methodological Answer : The bulky tert-butyl group:
- Reduces nucleophilicity : Use strong electrophiles (e.g., acyl chlorides with DMAP catalysis at 80°C) for acylation .
- Impacts Pd-catalyzed couplings : Employ sterically demanding ligands (e.g., BrettPhos) for Buchwald-Hartwig aminations .
- Directs regioselectivity : Computational modeling (DFT) predicts preferential attack at the para position of the benzyl group .
Q. How can data contradictions in reported yields (e.g., 60% vs. 96%) for similar amines be analyzed?
- Methodological Answer : Troubleshooting factors:
- Reaction scale : Smaller scales (<10 mmol) often show higher yields due to efficient mixing .
- Purification methods : Column chromatography (vs. distillation) reduces losses of volatile intermediates .
- Substituent effects : Electron-donating groups (e.g., methoxy) stabilize intermediates, improving yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
